5-bromo-2-chloro-4-fluoropyrimidine
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Overview
Description
5-bromo-2-chloro-4-fluoropyrimidine is a chemical compound with the molecular formula C4HBrClFN2 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H . This indicates the presence of a bromine atom, a chlorine atom, and a fluorine atom in the pyrimidine ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.42 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-fluoropyrimidine is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms
Mode of Action
The compound has bromide and fluoride substituents at the para-position, enabling it for synthesizing linear macromolecules under a stepwise process . It can perform nucleophilic aromatic substitution on the fluoride group, Pd-catalyzed carbon-carbon coupling on the bromide group, and acid-catalyzed vicarious nucleophilic substitution at the 4- and 6-positions . These interactions result in changes to the target molecules, potentially altering their function or activity.
Biochemical Pathways
As a pyrimidine derivative, it may be involved in nucleic acid synthesis and metabolism, given the fundamental role of pyrimidines in these processes .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyrimidines, a class of compounds to which 5-bromo-2-chloro-4-fluoropyrimidine belongs, can interact with various enzymes and proteins . For example, 5-fluorouracil, a well-studied fluoropyrimidine, inhibits thymidylate synthase (TS) and interacts with RNA modifying enzymes
Molecular Mechanism
It is known that fluoropyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that fluoropyrimidines are metabolized in the body through various pathways . For example, 5-fluorouracil is converted to 5,6-dihydro-5-fluorouracil (DHFU) by dihydropyrimidine dehydrogenase (DPD), and then further metabolized to fluoro-β-ureidopropionate (FUPA) and finally to α-fluoro-β-alanine (FBAL) .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPFIECJFSRORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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